![molecular formula C12H15F2NS B13743633 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine typically involves the following steps:
Formation of the sulfanylmethyl intermediate: This step involves the reaction of 2,4-difluorobenzyl chloride with sodium sulfide to form 2,4-difluorobenzyl sulfide.
Nucleophilic substitution: The 2,4-difluorobenzyl sulfide is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylmethyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives without the sulfanylmethyl group.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study biological pathways and interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]pyridine
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]morpholine
- 3-[(2,4-Difluorophenyl)sulfanylmethyl]thiomorpholine
Uniqueness
3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The difluorophenyl group enhances its stability and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15F2NS |
|---|---|
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
3-[(2,4-difluorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H15F2NS/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2 |
Clé InChI |
YSCPGHFTQHSIHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CSC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


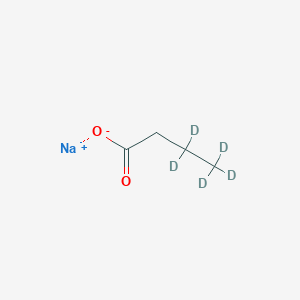

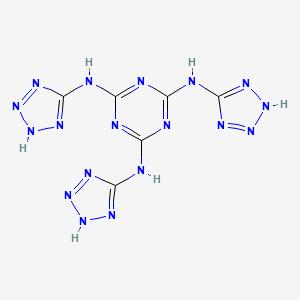
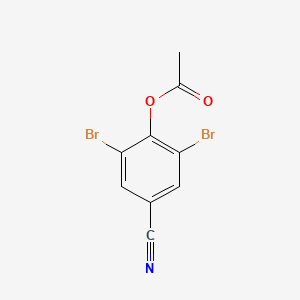
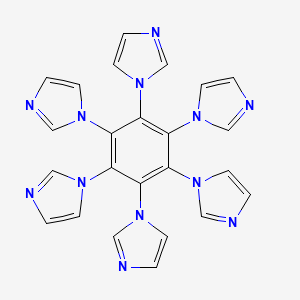
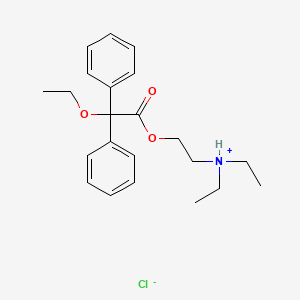
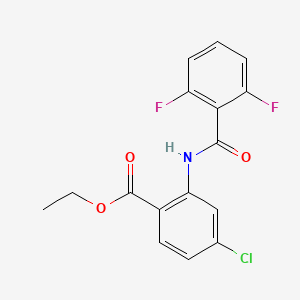

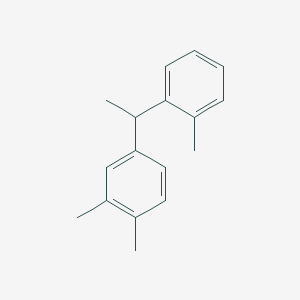

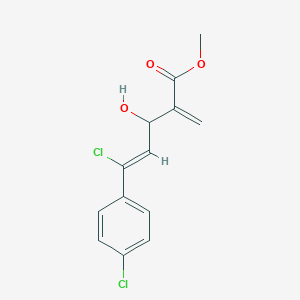
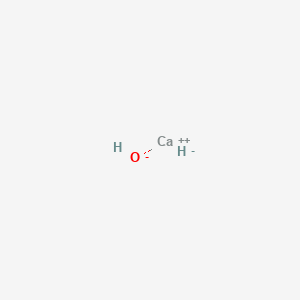
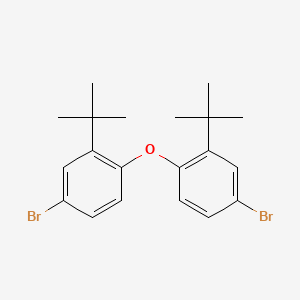
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
